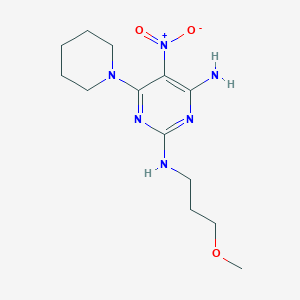![molecular formula C7H4ClN3O B2572266 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde CAS No. 2034402-69-0](/img/structure/B2572266.png)
3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde” is a type of heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds can present two possible tautomeric forms: the 1H- and 2H-isomers .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been extensively studied . The synthetic strategies and approaches to these compounds have been systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of each method have also been considered .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole and a pyridine ring . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 has been analyzed .Chemical Reactions Analysis
The chemical reactions involving “this compound” are diverse and depend on the specific conditions and reagents used . The synthesized compounds exhibit strong fluorescence which can be distinguished readily in DMSO or under UV light (360 nm) .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde serves as a precursor in the synthesis of various heterocyclic compounds, showcasing its versatility in organic chemistry. For instance, the Vilsmeier–Haack reaction has been employed to synthesize novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, which are further utilized to create chalcone analogues and dipyrazolopyridines. This demonstrates the compound's utility in constructing complex molecules with potential biological activities (Quiroga et al., 2010).
Antibacterial Activity
Research on pyrazolopyridine derivatives, including those synthesized from this compound, indicates their potential in developing new antimicrobial agents. Pyrazolopyridines with a carboxamide group at the 5-position have shown moderate to good antibacterial activity against various Gram-negative and Gram-positive bacteria, highlighting their significance in medicinal chemistry (Panda et al., 2011).
Crystal Structure Analysis
The crystal structure analysis of pyrazolo[3,4-b]pyridine derivatives, including those closely related to this compound, has been conducted to understand their molecular arrangement and hydrogen-bonded assemblies. This research provides insights into the structural characteristics that could influence the physical properties and reactivity of these compounds, useful for designing materials and drugs with desired properties (Quiroga et al., 2012).
Fluorescence Studies
The photophysical properties of heterocyclic orthoaminoaldehydes, related to this compound, have been explored for their fluorescence characteristics. Studies reveal that absorption and emission properties are significantly affected by substituents on the benzene ring, suggesting applications in developing fluorescent probes and materials (Patil et al., 2010).
Safety and Hazards
Mecanismo De Acción
1H-Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .
Propiedades
IUPAC Name |
3-chloro-2H-pyrazolo[3,4-b]pyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-5-4(3-12)1-2-9-7(5)11-10-6/h1-3H,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIPKHRVJKFDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2572186.png)



![3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid](/img/structure/B2572191.png)
![6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2572193.png)
![2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol](/img/structure/B2572196.png)




![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2572205.png)
